molecular formula C17H17ClN4 B2749390 8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 860610-80-6

8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No. B2749390
CAS RN: 860610-80-6
M. Wt: 312.8
InChI Key: GBQIZWUDYPHFAX-UHFFFAOYSA-N
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Description

The compound “8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of the compound involves a complex arrangement of rings, including a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact molecular structure would require more specific information or computational analysis.

Scientific Research Applications

Aggregation-Induced Emission Enhancement (AIEE)

This compound can be utilized in the study of Aggregation-Induced Emission Enhancement (AIEE) properties. AIEE refers to the phenomenon where certain compounds, which are non-emissive in solution, become highly luminescent upon aggregation. This property is significant in the development of new materials for optoelectronics , sensors , and bioimaging applications .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

The synthesis of unsymmetrically tetrasubstituted pyrroles is a challenging task in organic chemistry. This compound can serve as a precursor or intermediate in the synthesis of such pyrroles, which are important heterocycles in pharmaceuticals and agrochemicals. These pyrroles have diverse applications in therapeutically active compounds, including drugs like lipitor , sutent , and molindone .

Pharmaceutical Applications

Indole derivatives, which share a similar structural motif with our compound, are known for their wide range of biological activities. They are used in the development of drugs with antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities. This compound could potentially be modified to enhance these properties or discover new pharmacological activities .

Biological Studies

The compound’s structure contains elements that are found in bioactive natural molecules. It can be used in biological studies to understand the interaction of such complex molecules with biological systems. This includes studying the binding affinity to various receptors and enzymes, which is crucial for drug design and discovery .

Material Science

In material science, the compound’s unique structure can be explored for the development of new materials with specific properties. For example, its ability to form stable aggregates with enhanced emission properties could be leveraged to create materials with novel optical characteristics .

Chemical Education and Research

Lastly, this compound can be used as a case study in chemical education and research to demonstrate advanced synthetic techniques and the principles of molecular design. It can help in teaching concepts such as chemoselectivity , functional group tolerance , and mechanistic studies in organic synthesis .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7,11-dimethyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c1-11-9-16-19-12(2)14-7-8-21(17(14)22(16)20-11)10-13-5-3-4-6-15(13)18/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQIZWUDYPHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C3=C2N(CC3)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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